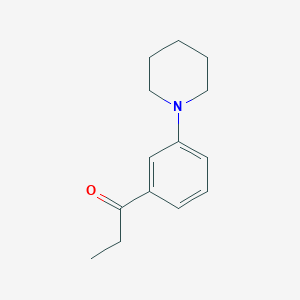

1-(3-(Piperidin-1-YL)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(3-piperidin-1-ylphenyl)propan-1-one |

InChI |

InChI=1S/C14H19NO/c1-2-14(16)12-7-6-8-13(11-12)15-9-4-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 |

InChI Key |

FGEKHBDGHVIFRE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction-Based Method

A closely related compound, 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride , has been synthesized using a Grignard reaction approach that can be adapted for the preparation of this compound. The method involves the following key steps:

- Formation of Grignard Reagent: Magnesium turnings react with chlorocyclohexane in diethyl ether under reflux for 2-5 hours to form the Grignard reagent.

- Preparation of Intermediate: Acetophenone is reacted with piperidine hydrochloride, anhydrous methanol, and formaldehyde at room temperature for 10-60 minutes to form a solid intermediate.

- Coupling Reaction: The solid intermediate is mixed with diethyl ether and cooled to 0-5 °C. The Grignard reagent is then added dropwise, followed by the addition of 5% dilute hydrochloric acid to precipitate the product.

- Purification: The crude product is filtered, dried at 70-85 °C, and further purified by recrystallization from ethanol.

This method yields the target compound with over 95% yield and offers advantages such as shortened production cycles, reduced labor, and lower costs. The reaction scheme involves nucleophilic addition of the Grignard reagent to the ketone intermediate, followed by acid work-up to afford the final product.

Table 1: Key Reaction Parameters for Grignard-Based Synthesis

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Grignard reagent formation | Chlorocyclohexane + Mg in diethyl ether | Reflux (ca. 35) | 2-5 hours | - |

| Intermediate formation | Acetophenone + piperidine hydrochloride + formaldehyde | 20-25 | 10-60 minutes | - |

| Coupling reaction | Solid intermediate + Grignard reagent + dilute HCl | 0-5 | 30 minutes | >95 |

| Drying and purification | Oven drying + recrystallization | 70-85 | - | - |

Nucleophilic Substitution Route

Another approach involves nucleophilic substitution of halogenated propanone derivatives with piperidine:

- Starting Materials: 3-chloropropan-1-one or similar halogenated ketones.

- Reaction: Piperidine is reacted with the halogenated ketone in the presence of a base such as sodium hydroxide to facilitate nucleophilic substitution.

- Conditions: The reaction mixture is heated under controlled temperature to ensure completion.

- Purification: The product is isolated by standard extraction and purification methods.

This method is straightforward and widely used for synthesizing amino-substituted propanones but may require optimization to improve selectivity and yield.

Analysis of Reaction Mechanisms and Conditions

The key reaction mechanisms involved in the preparation of this compound include:

- Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbon of the ketone intermediate, forming an alcohol intermediate that upon acid treatment yields the ketone product.

- Nucleophilic Substitution: Piperidine acts as a nucleophile attacking the electrophilic carbon in halogenated propanone derivatives, displacing the halide.

- Condensation Reactions: In related syntheses, chalcones react with amines under catalysis to form the target compounds.

Control of temperature, reaction time, and reagent stoichiometry is critical to maximize yield and purity.

Purification and Yield Optimization

Purification typically involves:

- Filtration and drying of precipitated solids.

- Recrystallization from ethanol or ethyl acetate to enhance purity.

- Activated carbon treatment to remove colored impurities.

- Chromatographic methods for oily or less crystalline products.

Yields reported in patent literature exceed 95% for Grignard-based methods, while nucleophilic substitution routes may vary depending on conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Piperidin-1-YL)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-(Piperidin-1-YL)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-(Piperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one

- Structure : Differs by replacing the 3-phenyl group with a 4-isobutylphenyl moiety.

- Properties : Enhanced lipophilicity due to the isobutyl group, improving blood-brain barrier penetration.

3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

- Structure: Enaminone derivative with a conjugated dimethylamino group.

- Properties : Increased electron density enhances reactivity in Michael addition reactions. Demonstrated anti-ulcer activity in histopathological studies .

(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one (Compound (R)-28)

- Structure : Incorporates a brominated pyrimidoindole group.

- Activity : IC50 of 360 nM against glycogen synthase kinase-3β (GSK-3β), with improved metabolic stability and neuroprotective effects .

1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (BIA 3-335)

- Structure : Nitrophenyl and trifluoromethyl groups enhance electron-withdrawing effects.

- The nitro group improves binding affinity but may increase toxicity .

Linker Modifications and Enzyme Inhibition

Psoralen-Piperidinylpropanone Hybrid (Compound 15)

- Structure : Features a 1-(piperidin-1-yl)propan-1-one linker attached to a psoralen core.

- Activity : Inhibits ALDH1A1 and ALDH2 (>90% inhibition at 10 μM). The linker is critical for maintaining activity without steric hindrance .

3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one (Compound 16)

- Structure : Combines indole and piperazine moieties.

- Activity : Targets p97 ATPase, with 100% purity and optimized pharmacokinetics due to the fluorinated indole group .

2-Methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one

Quantitative Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.